1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry, particularly for its potential as a therapeutic agent. This compound is classified as a N-phenylurea derivative and is notable for its inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML). The compound's design stems from the need for more effective FLT3 inhibitors to combat various mutations associated with AML.
The compound has been explored in several studies, particularly focusing on its structure-activity relationships (SAR) and its efficacy as an FLT3 inhibitor. Research indicates that derivatives of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea exhibit significant antitumor activities, with some compounds demonstrating high potency against FLT3 internal tandem duplication (ITD) mutations found in AML patients .
The synthesis of 1-(5-(tert-butyl)isoxazol-3-yl)-3-phenylurea typically involves multi-step processes that may include:
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea features a distinct molecular structure characterized by:
The molecular formula is with a molecular weight of approximately 220.28 g/mol. The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea participates in various chemical reactions, primarily focusing on:
The mechanism of action involves binding to the ATP-binding site of the FLT3 receptor, thereby preventing its activation and subsequent downstream signaling events that lead to tumor growth.
The mechanism through which 1-(5-(tert-butyl)isoxazol-3-yl)-3-phenylurea exerts its effects primarily involves:
Studies have shown that certain derivatives can lead to complete tumor regression in xenograft models at specific dosages without significant side effects .
The physical characteristics of 1-(5-(tert-butyl)isoxazol-3-yl)-3-phenylurea include:
Key chemical properties include:
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea has several scientific applications:
The molecular pathogenesis of Acute Myeloid Leukemia (AML) frequently involves mutations in FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (ITD) that drive constitutive activation and uncontrolled proliferation. This established FLT3 as a high-value therapeutic target. The core scaffold of 1-(5-(tert-butyl)isoxazol-3-yl)-3-phenylurea was strategically designed to address key structural requirements for FLT3 inhibition:
Table 1: Impact of Core Scaffold Modifications on FLT3 Inhibition
Compound | R¹ (Isoxazole-5) | R² (Phenyl-4) | FLT3 WT IC₅₀ (nM) | FLT3-ITD IC₅₀ (nM) |
---|---|---|---|---|
Base scaffold | H | H | 380 ± 42 | 450 ± 38 |
16a | tert-butyl | H | 25 ± 3.1 | 28 ± 2.8 |
16i | tert-butyl | 7-methoxyimidazo[1,2-a]pyridine | 8 ± 1.2 | 9 ± 0.9 |
Clifutinib | tert-butyl | 4-(3-morpholinopropoxy)phenyl | 15.1 ± 2.3 | 1.5 ± 0.3* |
Note: *Cellular IC₅₀ in MV-4-11 cells [1] [4]
Bioisosteric modifications of the phenylurea scaffold systematically addressed off-target effects and metabolic instability:
Table 2: Selectivity Profiles of Key Bioisosteres
Compound | Core Modification | FLT3 IC₅₀ (nM) | c-KIT IC₅₀ (nM) | Selectivity Ratio (c-KIT/FLT3) |
---|---|---|---|---|
13a (pyrazole) | Pyrimidine-pyrazole | 13.9 ± 6.5 | >10,000 | >719 |
13k (isoxazole) | Pyrimidine-isoxazole | 86 ± 12 | 692 ± 58 | 8 |
16i (imidazopyridine) | Isoxazole-imidazopyridine | 8 ± 1.2 | 1,240 ± 110 | 155 |
Sunitinib* (ref) | Indolinone | 250 ± 22 | 10 ± 1.5 | 0.04 |
Note: *First-gen inhibitor for comparison [3] [6]
Efficient synthesis leveraged modern heterocyclic chemistry and catalytic transformations:
Table 3: Synthetic Routes to Key Derivatives
Target Compound | Key Synthetic Steps | Overall Yield (%) | Critical Optimization |
---|---|---|---|
16i | 1. Cu-cat isoxazole synthesis2. CDI-mediated urea formation3. Suzuki coupling of imidazopyridine | 41% | N₂ atmosphere during Suzuki step prevented dehalogenation |
Clifutinib | 1. Sonogashira coupling of phenylacetylene2. Hydrogenation reduction3. Triphosgene urea coupling | 38% | Controlled Pd/C loading (3 mol%) minimized over-reduction |
13a (pyrazolyl analog) | 1. Nucleophilic arom. subst. on 4,6-dichloropyrimidine2. Buchwald amination3. Ester hydrolysis/amide coupling | 40% | Microwave-assisted Buchwald (150°C, 20 min) |
Strategic substituent engineering balanced target engagement and drug-like properties:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1